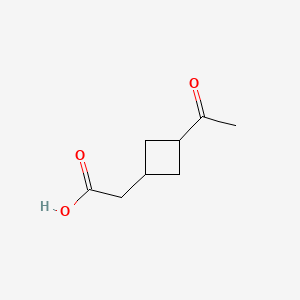
dipotassium;nitroxyl anion;pentachlororuthenium(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium;nitroxyl anion;pentachlororuthenium(2-) is a coordination compound with the molecular formula Cl5K2NORu-
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;nitroxyl anion;pentachlororuthenium(2-) typically involves the reaction of ruthenium trichloride with potassium nitrite in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
RuCl3+2KNO2+3HCl→K2[RuCl5(NO)]+2H2O
The product is then purified through recrystallization from water, yielding crystalline dipotassium;nitroxyl anion;pentachlororuthenium(2-) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium;nitroxyl anion;pentachlororuthenium(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the nitroxyl anion.
Substitution: Ligand substitution reactions can occur, where the chloride or nitroxyl ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction can produce lower oxidation state species .
Applications De Recherche Scientifique
Dipotassium;nitroxyl anion;pentachlororuthenium(2-) has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound has been studied for its potential biological activity, including its interaction with DNA and proteins.
Medicine: Ruthenium complexes, including this compound, are being explored for their potential as anticancer agents due to their ability to selectively target tumor cells.
Industry: It is used in the synthesis of heterobimetallic coordination polymers and other advanced materials
Mécanisme D'action
The mechanism by which dipotassium;nitroxyl anion;pentachlororuthenium(2-) exerts its effects involves the interaction of the ruthenium center with various molecular targets. In biological systems, the compound can bind to DNA and proteins, disrupting their normal function. The nitroxyl anion plays a crucial role in these interactions, facilitating electron transfer and redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium pentachloronitrosylruthenate(IV): Similar in structure but with ruthenium in a higher oxidation state.
Potassium bis(oxalato)platinate(II): Another coordination compound with different ligands and metal center.
Chromium potassium sulfate: A coordination compound with chromium as the central metal
Uniqueness
Dipotassium;nitroxyl anion;pentachlororuthenium(2-) is unique due to its specific combination of ligands and the presence of the nitroxyl anion. This gives it distinct redox properties and makes it particularly useful in catalytic and medicinal applications .
Propriétés
Formule moléculaire |
Cl5K2NORu- |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
dipotassium;nitroxyl anion;pentachlororuthenium(2-) |
InChI |
InChI=1S/5ClH.2K.NO.Ru/c;;;;;;;1-2;/h5*1H;;;;/q;;;;;2*+1;-1;+3/p-5 |
Clé InChI |
CPBBXEQEBCUXGZ-UHFFFAOYSA-I |
SMILES canonique |
[N-]=O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833156.png)
![[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)

![(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B13833179.png)

